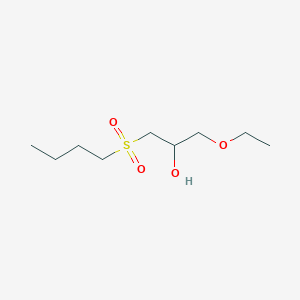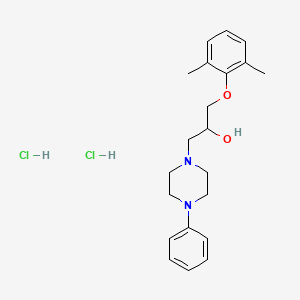![molecular formula C19H20N4O3S B5116457 4-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B5116457.png)
4-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as MNPCB and has a molecular formula of C21H22N4O3S.
Mechanism of Action
The mechanism of action of MNPCB is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth. MNPCB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, MNPCB has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MNPCB has been shown to have a range of biochemical and physiological effects. In addition to its potential use as an anticancer agent, MNPCB has been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Advantages and Limitations for Lab Experiments
One of the main advantages of MNPCB is its selectivity for copper ions, which makes it a potentially useful tool for the detection of copper in biological systems. Additionally, MNPCB has been shown to have anticancer properties, making it a promising candidate for further research in this area. However, one limitation of MNPCB is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving MNPCB. One area of interest is its potential use as an anticancer agent. Further research is needed to determine its efficacy in vivo and to develop more effective delivery methods. Additionally, MNPCB may have potential applications in the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to determine its efficacy in these areas. Finally, MNPCB may have potential applications in the development of new fluorescent probes for the detection of other metal ions. Further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of MNPCB involves the reaction of 4-nitrobenzoyl chloride with piperazine to form 4-nitrobenzoylpiperazine. This intermediate is then reacted with 4-methylthiobenzoyl chloride to form MNPCB. The synthesis process is relatively straightforward and can be easily scaled up for larger quantities.
Scientific Research Applications
MNPCB has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. MNPCB has been shown to selectively bind to copper ions, making it a potential tool for the detection of copper in biological systems. Additionally, MNPCB has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research.
Properties
IUPAC Name |
4-methyl-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-14-2-4-15(5-3-14)18(24)20-19(27)22-12-10-21(11-13-22)16-6-8-17(9-7-16)23(25)26/h2-9H,10-13H2,1H3,(H,20,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYFIJSISCJIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5116381.png)

![2-ethoxy-3-{[(2-hydroxyphenyl)amino]methylene}-6-methyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B5116394.png)


![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5116404.png)
![2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5116408.png)

![3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5116426.png)

![ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5116439.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isobutyl-2-pyridinamine](/img/structure/B5116443.png)
methanol](/img/structure/B5116451.png)
![6-fluoro-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B5116456.png)
